molecular formula C24H27N3O3 B10780163 2-[(2S,5R)-5-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyrrolidin-2-yl]acetic acid

2-[(2S,5R)-5-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyrrolidin-2-yl]acetic acid

Cat. No.: B10780163
M. Wt: 405.5 g/mol
InChI Key: SJSQQBATFXLXQC-LEWJYISDSA-N
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Preparation Methods

The synthetic routes and reaction conditions for CHEMBL210352 involve several steps. The preparation methods typically include:

    Synthetic Routes: The synthesis of CHEMBL210352 involves multiple steps, including the formation of intermediate compounds through various chemical reactions such as condensation, cyclization, and substitution reactions.

    Reaction Conditions: The reaction conditions for the synthesis of CHEMBL210352 often require specific temperatures, pressures, and catalysts to ensure the desired chemical transformations occur efficiently.

    Industrial Production Methods: Industrial production of CHEMBL210352 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

CHEMBL210352 undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state of CHEMBL210352.

    Substitution: Substitution reactions involve the replacement of one functional group in the compound with another. Common reagents used in these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

CHEMBL210352 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CHEMBL210352 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

CHEMBL210352 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CHEMBL123456: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.

    CHEMBL654321: Another similar compound with variations in its molecular framework, resulting in different reactivity and applications.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(2S,5R)-5-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C24H27N3O3/c1-15(2)13-16-3-5-19(6-4-16)24-26-23(27-30-24)18-9-7-17(8-10-18)21-12-11-20(25-21)14-22(28)29/h3-10,15,20-21,25H,11-14H2,1-2H3,(H,28,29)/t20-,21+/m0/s1

InChI Key

SJSQQBATFXLXQC-LEWJYISDSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[C@H]4CC[C@H](N4)CC(=O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)C4CCC(N4)CC(=O)O

Origin of Product

United States

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